NK 252
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Overview
Description
NK 252 is a potent activator of the transcription factor nuclear factor-erythroid-2-related factor 2 (Nrf2). This compound plays a crucial role in activating antioxidant response elements (AREs), which are essential for the expression of various antioxidant-associated genes. This compound has shown significant potential in protecting cells against oxidative stress and has been studied for its therapeutic applications in various diseases, including liver fibrosis and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NK 252 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-furanyl hydrazine with ethyl chloroformate to form 2-furanyl carbazate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to produce the final compound, this compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The production process is designed to be cost-effective and scalable to meet the demands of research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
NK 252 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂) are used to study the oxidative stability of this compound.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed to investigate the reduction potential of the compound.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols to replace specific functional groups in this compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives that may exhibit different biological activities. Similarly, reduction and substitution reactions can yield various analogs with potentially enhanced or altered properties .
Scientific Research Applications
NK 252 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study Nrf2 activation and its effects on antioxidant response.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored for its therapeutic potential in treating liver fibrosis, cancer, and other diseases associated with oxidative stress.
Industry: Potential applications in developing antioxidant therapies and protective agents against oxidative damage
Mechanism of Action
NK 252 exerts its effects by activating the Nrf2 pathway. Nrf2 is a transcription factor that binds to antioxidant response elements (AREs) in the DNA, leading to the expression of genes involved in antioxidant defense. This compound interacts with the Nrf2-binding site of Keap1, a protein that normally inhibits Nrf2. By disrupting this interaction, this compound allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. This mechanism is crucial for protecting cells against oxidative stress and reducing inflammation .
Comparison with Similar Compounds
NK 252 is unique in its potent activation of the Nrf2 pathway compared to other similar compounds. Some similar compounds include:
Sulforaphane: A naturally occurring compound found in cruciferous vegetables, known for its Nrf2 activation properties.
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2 and has been studied for its anti-inflammatory and antioxidant effects.
Dimethyl fumarate: An Nrf2 activator used in the treatment of multiple sclerosis.
This compound stands out due to its high potency and specific activation of Nrf2, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
126444-11-9 |
---|---|
Molecular Formula |
C29H33N3O6 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H33N3O6/c1-5-20-7-9-22(30-13-20)15-37-28(33)25-18(3)32-19(4)26(27(25)24-17-35-11-12-36-24)29(34)38-16-23-10-8-21(6-2)14-31-23/h7-10,13-14,17,27,32H,5-6,11-12,15-16H2,1-4H3 |
InChI Key |
YWKFGWNTDPFJIZ-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |
Canonical SMILES |
CCC1=CN=C(C=C1)COC(=O)C2=C(NC(=C(C2C3=COCCO3)C(=O)OCC4=NC=C(C=C4)CC)C)C |
Key on ui other cas no. |
126444-11-9 |
Synonyms |
NK 252 NK-252 |
Origin of Product |
United States |
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